molecular formula C20H17Cl2NO4 B6506811 2-(3,5-dichlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)morpholine CAS No. 1421467-19-7

2-(3,5-dichlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)morpholine

Cat. No.: B6506811
CAS No.: 1421467-19-7
M. Wt: 406.3 g/mol
InChI Key: PCOKPRCPZJLCED-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)morpholine is a synthetic organic compound featuring a morpholine core substituted with a 3,5-dichlorophenyl group at the 2-position and a 7-methoxy-1-benzofuran-2-carbonyl moiety at the 4-position. Although direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., piperazine-thiazol derivatives with dichlorophenyl substituents) suggest that high-yield synthetic routes (e.g., 88–90% yields in ) are achievable for structurally complex targets .

Properties

IUPAC Name

[2-(3,5-dichlorophenyl)morpholin-4-yl]-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO4/c1-25-16-4-2-3-12-9-17(27-19(12)16)20(24)23-5-6-26-18(11-23)13-7-14(21)10-15(22)8-13/h2-4,7-10,18H,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOKPRCPZJLCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCOC(C3)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dichlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)morpholine typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an appropriate acetophenone derivative, under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate dichlorophenyl halides and palladium catalysts.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with appropriate reagents, followed by cyclization.

    Final Coupling: The final step involves coupling the benzofuran moiety with the morpholine derivative under suitable conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran moiety, potentially converting it to an alcohol.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the dichlorophenyl and benzofuran moieties suggests potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a pharmacophore. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 2-(3,5-dichlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)morpholine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The dichlorophenyl group could facilitate binding to hydrophobic pockets, while the benzofuran moiety might interact with aromatic residues. The morpholine ring could enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its morpholine core combined with specific substituents. Below is a comparative analysis with key analogues:

Compound Name/Identifier Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities
Target Compound Morpholine 2-(3,5-dichlorophenyl), 4-(7-methoxy-1-benzofuran-2-carbonyl) ~403* High lipophilicity; unconfirmed bioactivity
L-742694 Morpholine 2-(3,5-bis(trifluoromethyl)benzyloxy), 3-(S)-phenyl, 4-(triazolylmethyl) ~634† NK1 receptor antagonist
Compound 10b () Piperazine/Thiazol 3,5-Dichlorophenyl ureido, ethyl ester 548.2 High synthetic yield (88.3%)
SR140333 Piperidine 3,4-Dichlorophenyl, isopropoxyphenylacetyl ~700† Tachykinin receptor antagonist
Patented Isoxazole () Isoxazole 5-(3,5-Dichlorophenyl), 5-(trifluoromethyl) ~400† Anti-inflammatory applications

*Calculated based on molecular formula (C₂₀H₁₄Cl₂NO₄). †Estimated from structural data.

Substituent Effects

  • Halogenated Aromatic Groups :

    • The 3,5-dichlorophenyl group in the target compound contrasts with L-742694’s 3,5-bis(trifluoromethyl)benzyloxy group. Dichlorophenyl substituents favor halogen bonding and moderate lipophilicity, whereas trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects .
    • Compound 10b () demonstrates that dichlorophenyl ureido groups are compatible with high synthetic yields (88.3%), suggesting robustness in analogous syntheses .
  • Benzofuran vs. Heterocyclic Moieties :

    • The 7-methoxy-benzofuran carbonyl group in the target compound differs from L-742694’s triazolylmethyl substituent. Benzofuran systems may improve solubility compared to triazoles, which are more rigid and prone to hydrogen bonding .

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